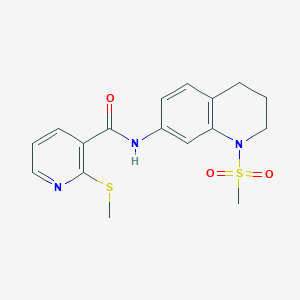

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide

Description

Introduction to N-(1-(Methylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(Methylthio)Nicotinamide

Historical Context of Tetrahydroquinoline-Based Pharmacophores

Tetrahydroquinoline, a partially saturated derivative of quinoline, has served as a privileged scaffold in medicinal chemistry due to its conformational rigidity, aromatic stacking potential, and adaptability to diverse substitution patterns. Early work in the 2010s demonstrated its utility in neurotropic agents, with studies identifying tetrahydroquinoline derivatives as modulators of neurogenesis and apoptosis. For example, a 2017 study synthesized 34 tetrahydroquinoline analogs via Povarov cycloaddition, revealing potent neurotropic activity in cell-based assays.

The scaffold’s versatility is further evidenced by its application in anticancer therapeutics. Asymmetric hydrogenation methods enabled the synthesis of chiral tetrahydroquinoline derivatives, which showed selective inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic regulator overexpressed in gastric and hematologic cancers. The methylsulfonyl group, as seen in the title compound, emerged as a critical modification for enhancing binding affinity and metabolic stability.

Table 1: Notable Tetrahydroquinoline-Based Drugs and Their Applications

The evolution from simple tetrahydroquinoline cores to complex derivatives like the title compound reflects a shift toward multitarget engagement and improved pharmacokinetic profiles.

Rationale for Sulfonamide and Nicotinamide Functionalization in Medicinal Chemistry

The incorporation of sulfonamide and nicotinamide moieties into the tetrahydroquinoline scaffold addresses two key challenges in drug design: target selectivity and cellular permeability. Sulfonamides, characterized by their -SO$$2$$NH$$2$$ group, have been widely used since the 1930s for their enzyme-inhibitory properties, particularly against carbonic anhydrases and dihydropteroate synthetase. In the title compound, the methylsulfonyl group (-SO$$2$$CH$$3$$) serves as a bioisostere for sulfonamide, optimizing electronic effects while reducing hydrogen-bond donor capacity—a modification shown to enhance blood-brain barrier penetration in neuroactive compounds.

Nicotinamide, the amide form of vitamin B$$3$$, contributes to redox metabolism via its role in NAD$$^+$$/NADH cofactors. Functionalization with a methylthio group (-S-CH$$3$$) at the 2-position of the nicotinamide ring introduces steric bulk and lipophilicity, which can modulate interactions with hydrophobic binding pockets. Molecular docking studies of analogous compounds reveal that such substitutions improve van der Waals contacts with LSD1’s flavin adenine dinucleotide (FAD)-binding domain.

Table 2: Functional Group Contributions in Hybrid Pharmacophores

Synthetic strategies for such hybrids often involve late-stage functionalization. For instance, the methylsulfonyl group can be introduced via oxidation of a methylthio precursor, while the nicotinamide moiety is typically appended through nucleophilic acyl substitution. This modular approach allows for rapid optimization of substituent effects without redesigning the core scaffold.

Properties

IUPAC Name |

2-methylsulfanyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKUFKKBVIIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

Introduction of the Methylsulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Addition of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Tetrahydroquinoline Core Formation

-

Cyclization of substituted aniline derivatives under acidic or reductive conditions generates the 1,2,3,4-tetrahydroquinoline scaffold.

-

Sulfonylation : The 1-position methylsulfonyl group is introduced via reaction of the tetrahydroquinoline amine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .

Nicotinamide Functionalization

-

The 2-(methylthio)nicotinamide moiety is synthesized through:

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | MsCl, NEt₃, DCM, 0°C → RT | 75–85 | |

| Amide Coupling | HATU, DIPEA, DMF, RT, 12–24 h | 60–70 | |

| Thiolation | NaSMe, DMF, 80°C, 6 h | 50–60 |

Methylthio Group (SMe)

-

Oxidation : The methylthio group is susceptible to oxidation with agents like oxone or mCPBA, forming sulfoxide or sulfone derivatives .

-

Demethylation : Harsh acidic conditions (e.g., HBr/AcOH) may cleave the methylthio group, yielding a thiol intermediate.

Amide Bond Stability

-

The amide linkage is stable under physiological pH but hydrolyzes under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions at elevated temperatures (>80°C) .

Methylsulfonyl Group

-

Electron-withdrawing nature enhances the electrophilicity of adjacent carbons but remains inert to nucleophilic substitution under standard conditions .

Stability Studies

| Condition | Observation | Reference |

|---|---|---|

| pH 1–3 (HCl) | Amide hydrolysis after 24 h at 80°C | |

| pH 7.4 (buffer) | Stable for >72 h at 37°C | |

| Oxidative (H₂O₂) | SMe → SO₂Me conversion within 2 h |

Derivatization Potential

-

Methylthio Modification : Oxidation to sulfone enhances polarity and binding affinity in medicinal chemistry applications .

-

Ring Functionalization : Electrophilic substitution (e.g., nitration, halogenation) on the tetrahydroquinoline ring is feasible at the 5- and 8-positions due to electron-rich aromatic regions.

Analytical Characterization

-

NMR : Distinct signals for methylsulfonyl (δ 3.1 ppm, singlet) and methylthio (δ 2.5 ppm, singlet) groups .

-

MS : Molecular ion peak at m/z 433.1 [M+H]⁺ (calculated for C₁₈H₂₀N₃O₃S₂) .

Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential interactions with various biological targets. Its applications in medicinal chemistry can be categorized as follows:

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. A study indicated that related compounds demonstrated IC50 values lower than those of traditional chemotherapeutic agents like Doxorubicin. This suggests enhanced efficacy in inhibiting cancer cell proliferation across various cancer cell lines .

Enzyme Inhibition

The presence of the nicotinamide moiety in the structure indicates potential for enzyme inhibition. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders such as diabetes .

Neuropharmacological Effects

The tetrahydroquinoline scaffold has been associated with neuroprotective effects. Research into compounds with similar structures has indicated their potential to modulate neurotransmitter systems and protect against neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of tetrahydroquinoline derivatives, several compounds similar to N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide were synthesized and tested. The results indicated that these compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 2: Metabolic Pathway Modulation

Another research initiative focused on the metabolic effects of nicotinamide derivatives. It was found that these compounds could modulate key metabolic pathways involved in energy homeostasis. This modulation could have implications for the treatment of metabolic disorders like obesity and type 2 diabetes .

The biological activity of this compound is attributed to its interaction with specific biological pathways:

- Antitumor Activity : Exhibits significant activity against various cancer cell lines.

- Enzyme Inhibition : Potential to inhibit enzymes linked to metabolic disorders.

- Oxidative Stress Modulation : May possess antioxidant properties that help mitigate oxidative stress in cells.

Mechanism of Action

The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: Tetrahydroquinoline-Based nNOS Inhibitors (Ramnauth & Renton, 2012)

The compound N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Ramnauth et al., 2012) shares the tetrahydroquinoline core with the target compound but differs in substituents and functional groups:

- Key Structural Differences: Position 1: A 2-(methylamino)ethyl group replaces the methylsulfonyl group. Position 6: A thiophene-2-carboximidamide group is present instead of the nicotinamide moiety.

- Functional Implications: The ethylamino side chain in the Ramnauth compound enhances selectivity for neuronal nitric oxide synthase (nNOS) by forming hydrogen bonds with active-site residues . The methylsulfonyl group in the target compound may confer higher metabolic stability or alter binding kinetics due to its electron-withdrawing properties.

| Parameter | Target Compound | Ramnauth et al. (2012) Compound |

|---|---|---|

| Core Structure | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline |

| Position 1 Substituent | Methylsulfonyl | 2-(Methylamino)ethyl |

| Position 6/7 Substituent | 2-(Methylthio)nicotinamide (position 7) | Thiophene-2-carboximidamide (position 6) |

| Biological Target | Hypothesized enzyme inhibition (e.g., kinases, oxidases) | Selective nNOS inhibition |

| Activity | Not reported | IC₅₀ = 0.12 µM for nNOS; >100-fold selectivity over eNOS |

Functional Analog: Gliotoxin Derivatives with Methylthio Groups (Zhao et al., 2007)

The methylthio-substituted gliotoxin derivative bisdethiobis(methylthio)gliotoxin (compound 2 in Zhao et al., 2007) shares a sulfur-containing functional group with the target compound but differs in scaffold and mechanism:

- Key Structural Differences: Core Structure: Gliotoxin derivatives are disulfide-bridged diketopiperazines, whereas the target compound is a tetrahydroquinoline-nicotinamide hybrid. Methylthio Placement: In gliotoxin, methylthio groups replace sulfur atoms in the disulfide bridge; in the target compound, the methylthio group is attached to the nicotinamide ring.

- Functional Implications: Gliotoxin derivatives exhibit potent cytotoxicity (e.g., IC₅₀ = 0.15 mg/L against tsFT210 cells) due to redox-active disulfide bonds .

| Parameter | Target Compound | Bisdethiobis(methylthio)gliotoxin |

|---|---|---|

| Core Structure | Tetrahydroquinoline-nicotinamide hybrid | Diketopiperazine with disulfide bridge |

| Sulfur Functional Groups | Methylthio (nicotinamide) | Methylthio (replaces disulfide sulfur) |

| Biological Target | Hypothesized enzyme inhibition | Cytotoxicity via redox cycling |

| Activity | Not reported | IC₅₀ = 0.15 mg/L against tsFT210 cells |

Key Research Findings and Implications

Structural Flexibility of Tetrahydroquinoline Derivatives: Modifications at position 1 (e.g., methylsulfonyl vs. alkylamino groups) significantly influence target selectivity and potency, as seen in nNOS inhibitors .

Role of Sulfur-Containing Groups : Methylthio substituents may enhance bioavailability or redox activity, but their effects depend on molecular context (e.g., cytotoxic gliotoxins vs. enzyme-targeted nicotinamides) .

Biological Activity

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects supported by research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a methylthio group attached to a nicotinamide moiety. Its molecular formula is with a molecular weight of approximately 306.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.39 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cycloaddition reactions involving an aniline derivative and an aldehyde.

- Introduction of the Methylsulfonyl Group : This step usually employs sulfonylation using methylsulfonyl chloride.

- Attachment of the Methylthio Group : The final step involves reacting the intermediate with methylthiol derivatives.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the sulfonamide group is known to inhibit bacterial growth by mimicking natural substrates required for bacterial enzyme activity .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound class. For instance, related compounds have shown effectiveness in reducing paw edema in carrageenan-induced inflammation models, suggesting that this compound may similarly inhibit pro-inflammatory cytokines and mediators .

The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), crucial for folate synthesis in bacteria, thus disrupting their growth . Additionally, the methylthio group may enhance bioavailability and interaction with biological targets.

Study 1: Antimicrobial Activity

In a comparative study on various sulfonamide derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Assessment

In vivo experiments showed that administration of related compounds led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in animal models subjected to inflammatory stimuli. This suggests a promising avenue for further exploration in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide?

- Methodology : Use factorial design (e.g., 2<sup>k</sup> or response surface methodology) to systematically vary parameters like temperature, solvent polarity, catalyst loading, and reaction time. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity . For example, highlights the use of design of experiments (DoE) to minimize trial-and-error approaches in chemical synthesis.

- Key Parameters : Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching conditions to prevent side reactions (e.g., sulfonyl group hydrolysis).

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Protocol :

NMR : Assign <sup>1</sup>H and <sup>13</sup>C NMR peaks to confirm the methylsulfonyl and methylthio substituents. For instance, the methylsulfonyl group typically shows a singlet near δ 3.0–3.5 ppm in <sup>1</sup>H NMR .

IR : Verify S=O stretching vibrations (1050–1200 cm<sup>-1</sup>) for the sulfonyl group and C=S stretches (600–700 cm<sup>-1</sup>) .

Mass Spectrometry : Use high-resolution MS to confirm the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the nicotinamide scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .

- Solubility : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for sulfonyl-containing tetrahydroquinoline derivatives?

- Strategy :

Quantum Mechanics (QM) : Use density functional theory (DFT) to calculate transition-state energies for sulfonylation steps. Compare pathways (e.g., direct vs. stepwise sulfonyl transfer) .

Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to explain discrepancies in yields under polar vs. nonpolar conditions .

Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What advanced techniques improve the resolution of overlapping spectroscopic signals in complex derivatives of this compound?

- Solutions :

- 2D NMR : Employ HSQC and HMBC to resolve overlapping <sup>1</sup>H signals in the tetrahydroquinoline ring .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational isomers (e.g., chair vs. boat configurations in the tetrahydroquinoline ring) .

- Synchrotron XRD : Resolve crystal structures to unambiguously assign stereochemistry .

Q. How can machine learning (ML) accelerate the discovery of novel analogs with enhanced bioactivity?

- Workflow :

Data Curation : Compile datasets from PubChem (e.g., IC50 values, solubility) and structural descriptors (e.g., QSAR parameters) .

Model Training : Use graph neural networks (GNNs) to predict bioactivity based on substituent effects (e.g., methylthio vs. methoxy groups) .

Validation : Prioritize synthetic targets via high-throughput docking (e.g., AutoDock Vina) and validate with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability in aqueous buffers?

- Resolution Steps :

Controlled Replication : Repeat solubility assays under standardized conditions (e.g., 25°C, pH 7.4, ionic strength 0.15 M) .

Degradation Studies : Use LC-MS to identify hydrolysis byproducts (e.g., sulfonic acid derivatives) under acidic/alkaline conditions .

Inter-lab Collaboration : Share samples with independent labs to rule out batch-specific impurities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.